3-Methyl-4-(pyrimidin-5-yloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
871020-40-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methyl-4-pyrimidin-5-yloxyaniline |
InChI |
InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3 |
InChI Key |
FFFMEHNLWJILGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methyl 4 Pyrimidin 5 Yloxy Aniline and Analogues
Retrosynthetic Analysis of the 3-Methyl-4-(pyrimidin-5-yloxy)aniline Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points. The most logical and commonly employed strategy involves disconnecting the aryl ether bond (C-O bond). This leads to two primary building blocks: a functionalized pyrimidine (B1678525) and a substituted aniline (B41778) derivative.
Disconnection 1 (Aryl Ether Bond): Cleavage of the C(aniline)-O-C(pyrimidine) ether bond points to two key precursors: 3-methyl-4-aminophenol and a 5-substituted pyrimidine . The pyrimidine must possess a suitable leaving group at the 5-position, such as a halogen (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine), to facilitate a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.
This primary disconnection forms the basis for the most convergent synthetic routes, allowing for the independent synthesis and modification of both the aniline and pyrimidine fragments before their final assembly.
Approaches to Pyrimidine Ring Functionalization at the 5-Position
Functionalizing the pyrimidine ring, particularly at the C5 position, is a critical aspect of the synthesis. This position is generally less reactive towards nucleophilic attack than the C2, C4, and C6 positions, often necessitating specific activation strategies.
The formation of the pyrimidin-5-yloxy linkage is typically achieved through a nucleophilic substitution reaction where an oxygen nucleophile displaces a leaving group on the pyrimidine ring. A common method involves the reaction of a pyrimidin-5-ol or, more frequently, a 5-halopyrimidine with a phenol (B47542).
One-pot synthesis of heteroaryl ethers can be achieved by activating the heterocycle with reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as cesium carbonate (Cs₂CO₃), followed by the addition of the alcohol or phenol. nih.gov While this has been demonstrated for pyrimidinones, the principle can be adapted. nih.gov A more direct approach is the Williamson ether synthesis, reacting the sodium or potassium salt of 3-methyl-4-aminophenol (with the amino group suitably protected) with a 5-halopyrimidine. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO.
Table 1: Representative Conditions for Etherification
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Reaction Type |
|---|---|---|---|---|---|
| 3-Methyl-4-aminophenol (protected) | 5-Halopyrimidine | K₂CO₃, Cs₂CO₃, or NaH | DMF, DMSO | 80-120 °C | Nucleophilic Aromatic Substitution |
| 5-Hydroxypyrimidine | 3-Methyl-4-nitro-1-halobenzene | K₂CO₃ | DMF | Elevated | Nucleophilic Aromatic Substitution |
The coupling of the aniline moiety can be accomplished through various modern organic synthesis reactions. researchgate.net Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective for forming the C-N bond between an aryl halide and an amine. In the context of synthesizing the target molecule, this could involve reacting a pyrimidine-containing aniline precursor with an appropriate partner.
Alternatively, if the pyrimidine ring is constructed late in the synthesis, methods for coupling aniline derivatives to pyrimidine precursors are employed. For instance, a novel series of pyrimidine aniline derivatives was synthesized via amination of a pyrimidine alkyl chloride with various aromatic amines in the presence of triethylamine (B128534) and DMF. ukaazpublications.com Another approach involves reacting a substituted aniline with a dichloropyrimidine intermediate, often catalyzed by an acid like p-toluenesulfonic acid (PTSA) in DMF at elevated temperatures. nih.gov
Introduction of the Methyl Group at the 3-Position of the Aniline Moiety
The synthesis of the required 3-methyl-4-aminophenol intermediate is a key step. The starting material is often 4-nitrophenol (B140041) or 2-methylphenol.
Starting from 4-Nitrophenol: A Friedel-Crafts alkylation could introduce the methyl group. However, the directing effects of the hydroxyl and nitro groups must be carefully considered. The strong activating, ortho-, para-directing hydroxyl group and the strong deactivating, meta-directing nitro group make direct methylation challenging. A more controlled route involves starting with a precursor where the positions are already defined, such as 2-methyl-4-nitrophenol (B1582141).
Starting from 2-Methylphenol (o-cresol): Nitration of o-cresol (B1677501) typically yields a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. The desired 2-methyl-4-nitrophenol can be separated and then reduced to the corresponding 3-methyl-4-aminophenol. The reduction of the nitro group is commonly achieved using catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reducing agents like SnCl₂/HCl or Fe/HCl.
The amino group in anilines is a strong activator and an ortho, para director in electrophilic aromatic substitution reactions. chemistrysteps.com However, under strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group. chemistrysteps.com This necessitates protecting the amino group, often by converting it to an amide (e.g., acetanilide), before carrying out further electrophilic substitutions. chemistrysteps.com
Advanced Synthetic Techniques for Related Pyrimidine-Aniline Hybrids
The synthesis of pyrimidine-aniline hybrids is a significant area of medicinal chemistry, leading to the development of advanced and efficient synthetic protocols. ukaazpublications.comresearchgate.netnih.gov These methods often focus on creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Molecular hybridization is a common strategy, where known pharmacophores are combined to create a new molecule with potentially enhanced or dual activity. nih.govresearchgate.net Many synthetic routes rely on the versatility of the pyrimidine ring, whose 2, 4, 5, and 6 positions can all be substituted. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when possessing good leaving groups (like halogens). wikipedia.org
The regioselectivity of SNAr on substituted pyrimidines is a critical consideration. wuxiapptec.comstackexchange.com For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.comstackexchange.com However, this selectivity can be highly sensitive to other substituents on the ring. wuxiapptec.com For example, a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com The reactivity order is often C4 > C2 > C6 > C5. The C5 position is the least electrophilic and thus the least reactive towards nucleophilic attack. Therefore, forming a bond at C5 via SNAr often requires harsher conditions or specific activation.
SNAr reactions can be used to introduce the aniline moiety directly. For instance, reacting 2,4-dichloropyrimidine (B19661) with a substituted aniline can lead to the formation of a 2- or 4-anilino-pyrimidine derivative, depending on the reaction conditions and the substituents present. nih.gov
Table 2: Factors Influencing SNAr Regioselectivity on Pyrimidine Rings
| Factor | Influence on Reactivity and Selectivity | Example |
|---|---|---|
| Position of Leaving Group | Reactivity generally follows the order C4 > C2/C6 > C5. stackexchange.com | Nucleophilic attack on 2,4-dichloropyrimidine typically occurs at C4. wuxiapptec.com |
| Ring Substituents | Electron-donating groups (EDGs) at C6 can favor C2 substitution. Electron-withdrawing groups (EWGs) enhance overall reactivity. wuxiapptec.com | A C6-OMe or C6-NHMe group on a 2,4-dichloropyrimidine can lead to a mixture of C2 and C4 substituted products. wuxiapptec.com |
| Nucleophile | Steric hindrance and nucleophilicity of the incoming group can influence the site of attack. | Bulky nucleophiles may favor the less sterically hindered position. |
| Solvent | Solvent polarity can influence reaction rates and tautomeric equilibria of reactants. nih.gov | Reactions in DMSO or DMF are common for SNAr. nih.govnih.gov |
Metal-Catalyzed C-N Bond Formation Reactions
The formation of the carbon-nitrogen bond in aniline and its derivatives is a cornerstone of modern pharmaceutical and materials synthesis. numberanalytics.com Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for this purpose, offering significant advantages over classical methods that often require harsh conditions. numberanalytics.com
Prominent among these methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These reactions typically involve the coupling of an aryl halide or sulfonate with an amine or an amine equivalent in the presence of a metal catalyst, a suitable ligand, and a base. The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition of the aryl electrophile to the metal center, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the active catalyst. numberanalytics.com
Transition metal catalysts like those based on palladium, copper, and nickel are frequently employed for C-N bond formation. numberanalytics.com The catalytic activity and substrate scope are heavily influenced by the choice of ligands, which can range from phosphines to N-heterocyclic carbenes (NHCs). numberanalytics.com For instance, in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a related aniline derivative, a key step involves the aryl amination of a bromo-imidazole intermediate with diphenylimine, facilitated by a palladium catalyst and a phosphine (B1218219) ligand. google.com Similarly, the synthesis of 2-substituted aniline pyrimidine derivatives can be achieved through the nucleophilic substitution reaction between an aniline and a 2-chloropyrimidine, a process that can be catalyzed by an acid. nih.gov
| Catalyst System | Metal | Common Ligands | Typical Reaction | Reference |
|---|---|---|---|---|
| Palladium-based | Pd | Phosphines (e.g., BINAP, XPhos), N-Heterocyclic Carbenes (NHCs) | Buchwald-Hartwig Amination | numberanalytics.com |
| Copper-based | Cu | Amines, NHCs, Phenanthrolines | Ullmann Condensation, Goldberg Reaction | numberanalytics.com |
| Nickel-based | Ni | Phosphines, NHCs | Aryl Amination, Hydroamination | numberanalytics.com |
Multi-Component Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is particularly valuable in heterocyclic chemistry for its high atom economy, step efficiency, and the ability to generate diverse molecular libraries from simple precursors. nih.govbohrium.com The synthesis of the pyrimidine core found in the target molecule and its analogues is well-suited to MCR strategies.
A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a sophisticated sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds to construct the aromatic pyrimidine ring. nih.govacs.org Utilizing PN5P–Ir–pincer complexes as catalysts, this method can produce a wide array of unsymmetrically substituted pyrimidines in high yields, sometimes reaching up to 93%. nih.govacs.org
Other transition metals have also been successfully employed to catalyze MCRs for pyrimidine synthesis. Nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines provides another effective route. mdpi.com Furthermore, manganese catalysts have been reported for similar four-component reactions that combine the principles of borrowing hydrogen with dehydrogenation-condensation sequences to achieve selective C-N and C-C bond formation. mdpi.com These methods highlight the power of MCRs to rapidly assemble complex heterocyclic structures from readily available starting materials.
| Reaction Type | Key Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| [3+1+1+1] Four-Component Synthesis | Amidine, Alcohols (up to 3 different) | Iridium (e.g., PN5P–Ir–pincer complex) | High regioselectivity; forms unsymmetrically substituted pyrimidines. | acs.org, mdpi.com |
| Dehydrogenative Coupling | Alcohols, Amidines | Nickel complexes | In situ oxidation of alcohols to provide the carbonyl component. | mdpi.com |
| Four-Component Synthesis | Amidine, Alcohols (up to 3 different) | Manganese | Utilizes borrowing hydrogen and dehydrogenation-condensation concepts. | mdpi.com |
| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |
Methodological Considerations in Reaction Optimization and Yield Enhancement
The successful laboratory synthesis and eventual scale-up of a target molecule like this compound hinge on careful reaction optimization. The goal is to maximize product yield, minimize impurities, and ensure the process is efficient and reproducible. This involves systematically evaluating and refining various reaction parameters.
For multi-component reactions, optimization presents a unique set of challenges due to the larger number of variables. The stoichiometry of the reactants must be precisely controlled to favor the formation of the desired product over potential side products. Catalyst loading is a key consideration, especially when using expensive precious metal catalysts like iridium; the goal is to use the minimum amount necessary to achieve a high conversion rate in a reasonable timeframe. The reaction temperature and concentration may also need to be carefully profiled to manage the rates of the multiple bond-forming events occurring in the reaction cascade.
| Parameter | Considerations for Optimization | Potential Impact on Reaction |
|---|---|---|
| Catalyst/Ligand | Screening of different metals (e.g., Pd, Cu, Ni) and a variety of ligand classes (e.g., phosphines, NHCs). | Dramatically affects reaction rate, yield, and substrate scope. Can prevent catalyst deactivation. |
| Base | Evaluation of base strength (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), solubility, and stoichiometry. | Influences the rate of key steps like amine deprotonation and reductive elimination. Can prevent side reactions. |
| Solvent | Testing of various solvents (e.g., Toluene, Dioxane, DMF) to assess effects of polarity and coordinating ability. | Affects solubility of reactants and catalyst stability. Can influence reaction mechanism and rate. |
| Temperature | Systematic variation to find the optimal balance between reaction rate and stability of components. | Higher temperatures increase reaction rates but can lead to decomposition and side product formation. |
| Reactant Stoichiometry | (Primarily for MCRs) Adjusting the ratio of the multiple components. | Controls product selectivity and maximizes yield by ensuring the limiting reagent is fully consumed. |
Computational Chemistry and Molecular Modeling of 3 Methyl 4 Pyrimidin 5 Yloxy Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. These computational methods, such as Density Functional Theory (DFT), provide a detailed description of the molecule's electronic distribution and reactivity. windows.netirjweb.com
HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info
For this compound, the pyrimidine (B1678525) and aniline (B41778) rings, with their electron-rich and electron-donating/withdrawing groups, significantly influence the HOMO-LUMO energy levels. Theoretical calculations for similar aromatic and heterocyclic compounds often show HOMO-LUMO gaps in the range of 4-5 eV, indicating a relatively stable molecule with moderate reactivity. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide valuable information about the molecule's behavior in chemical reactions.
Global Reactivity Descriptors:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the molecule's ability to act as an electrophile. |
These descriptors, calculated from the HOMO and LUMO energies, help in predicting the molecule's reactivity, stability, and potential interaction with biological targets. thaiscience.info
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.nettci-thaijo.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would likely show:
Negative potential (red and yellow regions): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage are expected to be the most electronegative regions. mdpi.com
Positive potential (blue regions): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the aniline's amino group are expected to be the most electropositive regions. mdpi.com
Neutral potential (green regions): These areas have a relatively balanced charge distribution.
The MEP surface provides a visual representation of the molecule's reactivity, guiding the understanding of its intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.comremedypublications.com
Prediction of Ligand-Protein Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
For this compound, molecular docking studies can predict how it interacts with the active site of a target protein. The various functional groups of the molecule can participate in different types of interactions:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the amino group of the aniline moiety can act as hydrogen bond acceptors and donors, respectively. nih.gov The ether oxygen can also act as a hydrogen bond acceptor. These interactions are crucial for the specificity and stability of the ligand-protein complex.
Hydrophobic Interactions: The methyl group and the aromatic rings (pyrimidine and benzene) can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. mdpi.com
π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
By analyzing these interactions, researchers can understand the key features responsible for the molecule's biological activity. nih.gov
Binding Affinity and Orientational Preferences
Molecular docking simulations also provide a scoring function to estimate the binding affinity of the ligand to the protein, often expressed in kcal/mol. researchgate.net A lower binding energy indicates a more stable ligand-protein complex and, generally, a higher affinity. The docking results also reveal the most favorable binding pose or orientation of the ligand within the active site. This information is critical for understanding how the ligand exerts its biological effect and for designing more potent inhibitors. nih.gov
In Vitro Biological Mechanisms and Target Interactions of 3 Methyl 4 Pyrimidin 5 Yloxy Aniline
Target Identification and Validation in Cellular and Biochemical Systems
Extensive searches of publicly available scientific literature and databases did not yield specific data regarding the in vitro biological mechanisms of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. Consequently, detailed information on its target identification, validation, and specific enzyme inhibition as outlined is not available.
Enzyme Inhibition Studies
Tyrosine Kinase Inhibition (e.g., VEGFR-2, Src, c-Met, EGFR, Aurora Kinases)
No specific studies detailing the inhibitory activity of this compound against the specified tyrosine kinases (VEGFR-2, Src, c-Met, EGFR, Aurora Kinases) were found. Therefore, data such as IC50 or Ki values for this compound are not available in the public domain.
Other Enzyme Class Inhibition (e.g., PARP-1, B-RAF, Matrix Metalloproteinases, Telomerase)
There is no available research documenting the effects of this compound on other enzyme classes such as PARP-1, B-RAF, Matrix Metalloproteinases, or Telomerase.
Receptor Binding Assays and Ligand-Target Specificity
Information from receptor binding assays for this compound is not present in the reviewed literature. As such, details on its ligand-target specificity and binding affinities are unknown.
Cellular Pathway Modulation and Functional Consequences
Due to the absence of specific studies on this compound, its effects on cellular pathway modulation cannot be described.
Induction of Apoptosis in Cell Lines
No studies were identified that investigated the ability of this compound to induce apoptosis in any cell lines. Therefore, no data on its pro-apoptotic activity or the underlying mechanisms are available.
Cell Cycle Arrest Mechanisms
There is no available data in the scientific literature detailing the specific mechanisms by which this compound may induce cell cycle arrest. Studies on other pyrimidine (B1678525) derivatives have shown potential for inducing cell cycle arrest at various phases, such as G1 or G2/M, through modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators. However, without specific experimental investigation, any proposed mechanism for this compound would be purely speculative.
Anti-Proliferative Effects in Various Cell Lines
Specific data on the anti-proliferative effects of this compound, including IC50 values across different cancer cell lines, are not available in published research. While numerous pyrimidine-based compounds have demonstrated anti-proliferative activity, the efficacy and potency are highly dependent on the specific chemical structure. Without cell-based assay results, it is impossible to construct a data table or provide a detailed analysis of its anti-proliferative potential.
Phenotypic Screening and Mechanism of Action Elucidation
High-Throughput Screening (HTS) Approaches
There are no published reports of this compound being included in high-throughput screening campaigns. HTS is a common approach in drug discovery to identify compounds with desired biological activity from large chemical libraries. The absence of this compound in such studies indicates it may not have been a focus of major drug discovery efforts to date.
Chemical Proteomics and Target Deconvolution Strategies
No studies utilizing chemical proteomics or other target deconvolution strategies to identify the molecular targets of this compound have been reported. These techniques are crucial for understanding a compound's mechanism of action by identifying its direct binding partners within the proteome. Without such data, the molecular targets and pathways affected by this specific compound remain unknown.
Advanced Applications and Future Research Directions for 3 Methyl 4 Pyrimidin 5 Yloxy Aniline
Development as a Chemical Probe for Investigating Biological Processes
Small-molecule chemical probes are essential tools for dissecting complex biological systems. They allow for the acute and reversible modulation of protein function, offering a complementary approach to genetic methods. The 3-Methyl-4-(pyrimidin-5-yloxy)aniline structure possesses characteristics that make it an attractive candidate for development into a chemical probe. Its relatively small size and synthetic tractability allow for systematic structural modifications to optimize potency, selectivity, and physicochemical properties for cellular and in vivo applications.
The development of this compound into a chemical probe would involve several key stages:
Target Identification: Identifying the specific biological target(s) with which the compound interacts. This can be achieved through techniques such as affinity chromatography, proteomics, or computational modeling.
Affinity and Selectivity Profiling: Systematically testing the probe against a wide range of related and unrelated targets to ensure it interacts specifically with the intended protein or pathway.
Mechanism of Action Studies: Elucidating how the probe modulates the function of its target, whether as an inhibitor, activator, or allosteric modulator.
Once validated, a chemical probe based on the this compound scaffold could be instrumental in studying various biological processes, depending on its specific target. Given the prevalence of pyrimidine (B1678525) and aniline (B41778) cores in kinase inhibitors, such a probe could be valuable for interrogating signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Utility as a Scaffold for Combinatorial Chemistry and Library Synthesis
The this compound core is an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. A scaffold is a central molecular framework upon which a variety of chemical substituents can be systematically added. This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for desired biological activities.
The utility of this particular scaffold lies in its multiple points of diversification:
The Aniline Moiety: The amino group on the aniline ring can be readily modified through reactions like acylation, alkylation, or sulfonylation, introducing a wide array of functional groups.
The Pyrimidine Ring: The pyrimidine ring itself can be substituted at various positions, allowing for the fine-tuning of electronic and steric properties.
By systematically varying the substituents at these positions, a large and diverse chemical library can be constructed. For instance, a parallel synthesis approach could be employed where a common intermediate is reacted with a panel of different building blocks to generate a library of final compounds. nih.gov Such libraries are invaluable for high-throughput screening campaigns aimed at discovering novel drug candidates or chemical probes.
| Scaffold Position | Potential Modifications | Desired Outcome |
|---|---|---|
| Aniline Amino Group | Acylation, Alkylation, Sulfonylation | Modulate solubility, cell permeability, and target interactions |
| Aniline Ring | Introduction of halogens, alkyl, or alkoxy groups | Influence metabolic stability and binding affinity |
| Pyrimidine Ring | Substitution with various functional groups | Enhance target selectivity and potency |
Strategies for Enhancing Selectivity and Potency through Rational Design
Rational design is a key strategy in modern drug discovery that utilizes knowledge of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity. For this compound, several rational design strategies can be employed to enhance its selectivity and potency.
Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is known, computational docking studies can be performed to predict how derivatives of this compound will bind. mdpi.com This information can guide the synthesis of new analogs with improved interactions with the target's active site. For example, introducing a hydrogen bond donor or acceptor at a specific position could significantly increase binding affinity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, a model can be built based on a set of known active and inactive molecules. This quantitative structure-activity relationship (QSAR) model can then be used to predict the activity of new, unsynthesized compounds, prioritizing those with the highest predicted potency.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. mdpi.com For instance, the pyrimidine ring could be replaced with another nitrogen-containing heterocycle to explore different binding modes.
Recent studies on 2-substituted aniline pyrimidine derivatives have demonstrated the success of rational design in developing potent and selective dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. mdpi.commdpi.comnih.govnih.gov These studies highlight how modifications to the aniline and pyrimidine rings can dramatically impact inhibitory activity and selectivity, providing a roadmap for the optimization of this compound.
Exploration of Novel Therapeutic Areas Based on Pyrimidine and Aniline Core Activities
The pyrimidine and aniline moieties are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.govslideshare.net This suggests that this compound could have therapeutic potential in a variety of disease areas.
The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs. gsconlinepress.comresearchtrend.netnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer: Many anticancer drugs, such as 5-fluorouracil (B62378) and gefitinib, contain a pyrimidine ring. jrasb.com They often act by inhibiting kinases or interfering with DNA synthesis.
Antimicrobial: Pyrimidine derivatives have shown efficacy against various bacteria and fungi. researchtrend.net
Antiviral: The pyrimidine scaffold is a key component of several antiviral medications.
Anti-inflammatory and Analgesic: Certain pyrimidine-based compounds exhibit anti-inflammatory and pain-relieving properties. nih.gov
The aniline core , while sometimes associated with toxicity concerns that require careful molecular design to mitigate, is also a key structural element in many therapeutic agents. wikipedia.orgdrugbank.com Aniline derivatives have been developed as:
Kinase Inhibitors: Many successful kinase inhibitors used in oncology, such as lapatinib, incorporate an aniline or anilino-like structure.
Analgesics: The well-known analgesic acetaminophen (B1664979) is an aniline derivative. wikipedia.org
Antimicrobials: The sulfonamide class of antibiotics is based on a sulfanilamide (B372717) (a derivative of aniline) structure.
Given the rich pharmacology of its constituent parts, this compound and its derivatives could be explored for novel therapeutic applications beyond the traditional focus on oncology. These could include infectious diseases, inflammatory disorders, and neurological conditions.
| Core Scaffold | Known Biological Activities | Potential Therapeutic Areas |
|---|---|---|
| Pyrimidine | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Oncology, Infectious Diseases, Inflammatory Disorders |
| Aniline | Kinase Inhibition, Analgesic, Antimicrobial | Oncology, Pain Management, Infectious Diseases |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the model with the this compound scaffold as a starting point and specifying desired characteristics (e.g., high potency, low toxicity), the AI can generate novel structures that medicinal chemists can then synthesize.
Synthesis Planning: AI can also assist in the practical aspects of drug discovery by predicting viable synthetic routes for novel compounds. This can help chemists overcome synthetic challenges and more efficiently produce the target molecules.
The integration of AI and ML offers a powerful approach to navigate the vast chemical space around the this compound scaffold, enabling the more rapid discovery of compounds with optimized therapeutic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
